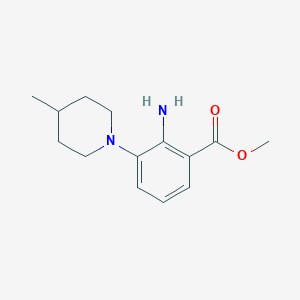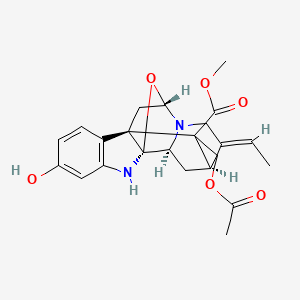
Rauvoyunine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rauvoyunine B is a natural plant compound primarily found in the roots of the Zingiberaceae plant, Acorus calamus. It belongs to the class of indole alkaloids and is characterized by a dihydropyrrole ring in its chemical structure. This compound appears as white or light yellow crystals with a bitter taste and is soluble in ethanol, acetone, and chloroform, but insoluble in water .
Vorbereitungsmethoden
Rauvoyunine B is typically obtained through extraction from the roots of Acorus calamus. The extraction process involves using solvents such as ethanol, acetone, or chloroform to isolate the compound from the plant material . Detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.
Analyse Chemischer Reaktionen
Rauvoyunine B, like other indole alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Rauvoyunine B has several scientific research applications, including:
Chemistry: It is used as a research object in natural product chemistry to study its structure and reactivity.
Biology: this compound has shown antibacterial, antiviral, and neuroprotective effects, making it a subject of interest in biological research.
Wirkmechanismus
The exact mechanism of action of Rauvoyunine B is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antibacterial and antiviral properties suggest that it may interfere with microbial cell walls or viral replication processes. Its neuroprotective effects could be related to its ability to modulate neurotransmitter systems or protect against oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Rauvoyunine B is part of a group of indole alkaloids isolated from the Rauvolfia genus. Similar compounds include:
Rauvoyunine A: Another indole alkaloid with a similar structure but different biological activities.
Rauvoyunine C: Shares structural similarities with this compound but has distinct chemical properties and applications
Eigenschaften
Molekularformel |
C23H26N2O6 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18+,19+,21?,22+,23+/m1/s1 |
InChI-Schlüssel |
CLKVTWIYTILMIO-ZGKRLRPPSA-N |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC |
Kanonische SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


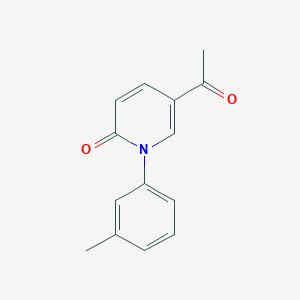
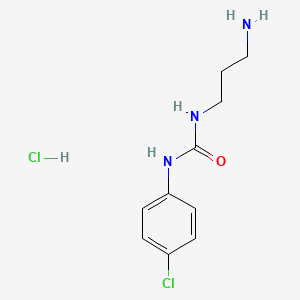
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
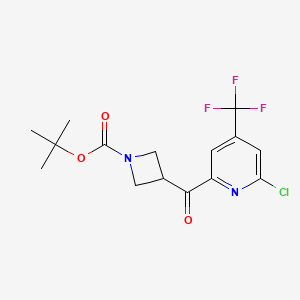
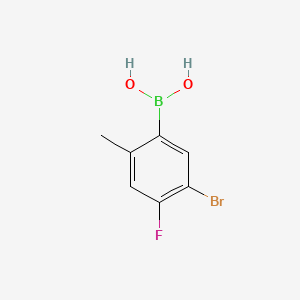
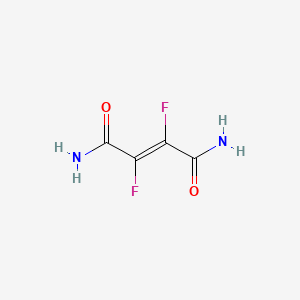
![N-methyl-2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]amino]acetamide](/img/structure/B14767933.png)
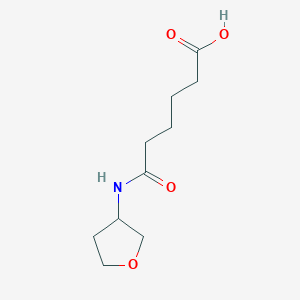
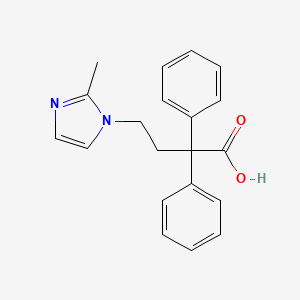
![(1R,5R,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B14767952.png)
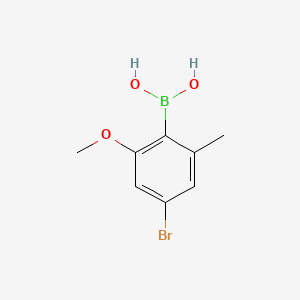
![1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14767969.png)
